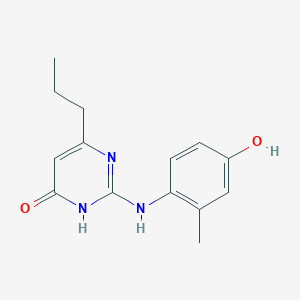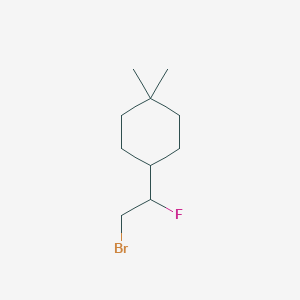
6-chloro-1-(2,2-difluoroethyl)-3-methylpyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-1-(2,2-difluoroethyl)-3-methylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of chlorine, difluoroethyl, and methyl groups attached to the pyrimidine ring, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-(2,2-difluoroethyl)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Addition of the Difluoroethyl Group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a difluoroethyl halide (e.g., difluoroethyl bromide) in the presence of a base such as potassium carbonate (K₂CO₃).
Methylation: The methyl group can be added through a methylation reaction using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
化学反応の分析
Types of Reactions
6-chloro-1-(2,2-difluoroethyl)-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted pyrimidine derivatives with new functional groups replacing the chlorine atom
科学的研究の応用
6-chloro-1-(2,2-difluoroethyl)-3-methylpyrimidine-2,4(1H,3H)-dione has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 6-chloro-1-(2,2-difluoroethyl)-3-methylpyrimidine-2,4(1H,3H)-dione depends on its specific application and target. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of chlorine, difluoroethyl, and methyl groups can influence its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
- 5-chloro-1-(2,2-difluoroethyl)-3-methylpyrimidine-2,4(1H,3H)-dione
- 6-chloro-1-(2,2-difluoroethyl)-3-ethylpyrimidine-2,4(1H,3H)-dione
- 6-chloro-1-(2,2-difluoroethyl)-3-methylpyrimidine-2,4(1H,3H)-trione
Uniqueness
6-chloro-1-(2,2-difluoroethyl)-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to the specific combination of chlorine, difluoroethyl, and methyl groups attached to the pyrimidine ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C7H7ClF2N2O2 |
|---|---|
分子量 |
224.59 g/mol |
IUPAC名 |
6-chloro-1-(2,2-difluoroethyl)-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C7H7ClF2N2O2/c1-11-6(13)2-4(8)12(7(11)14)3-5(9)10/h2,5H,3H2,1H3 |
InChIキー |
TVMZQJGQYANAMC-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C=C(N(C1=O)CC(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B14867275.png)
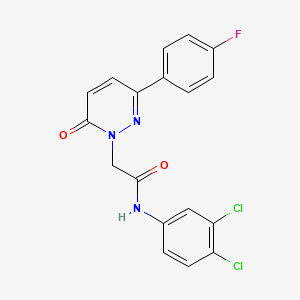
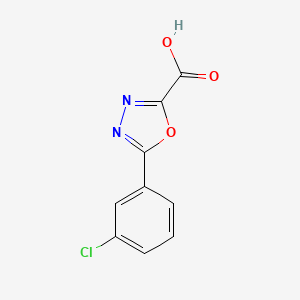
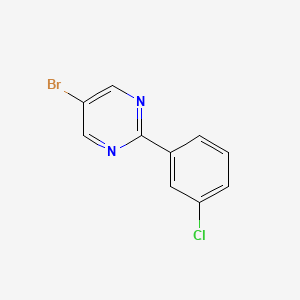


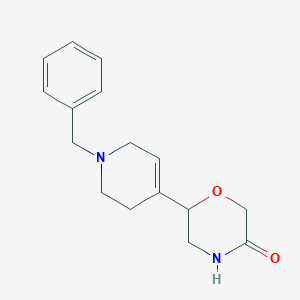
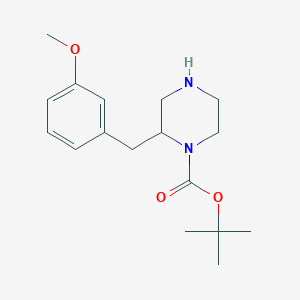
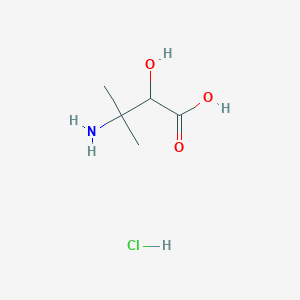
![7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-ol](/img/structure/B14867330.png)
![(2S)-2-(deuteriomethyl)-3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14867340.png)
